molecular formula C16H16N4O2 B1384166 3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one CAS No. 565173-01-5

3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one

Cat. No.: B1384166
CAS No.: 565173-01-5
M. Wt: 296.32 g/mol
InChI Key: RLGYAPWVHDDMHF-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocycle featuring a tetracyclic core with three nitrogen atoms (triaza) and a methoxyethyl substituent. Its IUPAC name indicates a fused bicyclo[7.7.0] system with additional bridgehead nitrogen atoms at positions 4, 9, and 14. Structural determination of such complex systems often relies on X-ray crystallography, with programs like SHELXL being widely used for refinement .

Properties

IUPAC Name

3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-7-6-19-9-10-8-13(21)20-12-5-3-2-4-11(12)18-16(20)14(10)15(19)17/h2-5,8,17-18H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGYAPWVHDDMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=CC(=O)N3C4=CC=CC=C4NC3=C2C1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331732
Record name 3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

565173-01-5
Record name 3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 565173-01-5

The compound features a unique tetracyclic structure that may contribute to its biological activities.

Anticancer Properties

Research indicates that compounds with similar structural characteristics have shown promising anticancer effects. For instance, derivatives of tricyclic compounds have been evaluated for their cytotoxicity against various cancer cell lines. A study demonstrated that certain tricyclic derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Neuroprotective Effects

Neuroprotection is another area where this compound may exhibit beneficial effects. Compounds with similar functional groups have been reported to enhance cognitive function and protect neuronal cells from oxidative stress. For example, studies on related compounds have shown neuroprotective effects in cellular models exposed to neurotoxic agents like glutamate . These findings imply that 3-amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one could also possess similar protective mechanisms.

Antimicrobial Activity

The compound's potential antimicrobial properties are noteworthy as well. Similar tetracyclic compounds have been tested for their efficacy against bacterial strains such as Helicobacter pylori. Some derivatives demonstrated significant inhibitory activity against this pathogen . This suggests that the compound may be explored for developing new antimicrobial agents.

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerTricyclic DerivativesCytotoxicity against cancer cell lines
NeuroprotectiveSimilar CompoundsProtection against glutamate-induced toxicity
AntimicrobialTetracyclic DerivativesInhibition of H. pylori

Case Study: Neuroprotection in Cellular Models

In a notable study focusing on neuroprotection, related compounds were tested on HT22 hippocampal neuronal cells subjected to oxidative stress induced by glutamate. The results indicated that these compounds significantly reduced cell death and improved cell viability in a dose-dependent manner. The effective concentration (EC50) was determined to be around 10.94 μM for neuroprotective activity . This highlights the potential of structurally similar compounds in treating neurodegenerative diseases.

Case Study: Antitumor Activity Assessment

Another relevant study evaluated the cytotoxic effects of tricyclic derivatives on human tumor cell lines. The results showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, suggesting a favorable safety profile for potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Frameworks

The target compound shares structural motifs with several nitrogen- and oxygen-containing polycycles. Key analogs include:

Compound Name Core Structure Substituents Key Features Reference
8,16-Dimethoxy-4,13-dioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),2,5,7,10,15-hexaene Tetracyclic (dioxa/aza) Methoxy groups at C8, C16 Furanoquinoline class; planar aromatic system
13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7.3.1.0⁵,¹³]tridecane Tricyclic (trioxa/aza) Hexamethyl groups C3 symmetry; inert to LiAlH4
9-Amino-1,2,3,4-tetrahydroacridine Tricyclic (acridine) Amino group at C9 Basic pharmacophore for kinase inhibitors
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic (dithia/aza) Methoxy/hydroxyphenyl group Sulfur-containing; bioactive

Key Observations:

  • Substituent Effects: The methoxyethyl group may improve solubility relative to methyl or phenyl substituents in acridine derivatives .

Physicochemical Properties

Melting points and spectral data highlight differences in stability and intermolecular interactions:

Compound Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[...]-8-one Not reported Likely NH/amide stretches (IR); methoxyethyl δ ~3.3 ppm (¹H NMR)
9-Amino-1,2,3,4-tetrahydroacridine 179–181 Aromatic C-H stretches (IR); NH2 δ ~5.5 ppm (¹H NMR)
3-Methyl-2-{(3,4-methylenedioxy)phenyl}imino-1,3-thiazolin-4-one-5-acetic acid 135–136 C=O stretch at 1725 cm⁻¹; methylenedioxy CH2 ~5.96 ppm (¹H NMR)

Analysis:

  • The absence of reported melting points for the target compound suggests further experimental characterization is needed.
  • Methoxyethyl and amino groups likely contribute to distinct hydrogen-bonding networks compared to methyl or sulfur-containing analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one

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